Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride

Catalog No.
S14320608
CAS No.
75883-46-4
M.F
C24H29ClN2O5
M. Wt
460.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)...

CAS Number

75883-46-4

Product Name

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride

IUPAC Name

N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]benzamide;chloride

Molecular Formula

C24H29ClN2O5

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C24H28N2O5.ClH/c1-28-20-18-11-15-30-21(18)23(29-2)22(31-16-14-26-12-7-4-8-13-26)19(20)25-24(27)17-9-5-3-6-10-17;/h3,5-6,9-11,15H,4,7-8,12-14,16H2,1-2H3,(H,25,27);1H

InChI Key

QJVQAJZFFXRXFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)C4=CC=CC=C4.[Cl-]

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is a complex organic compound that features a benzamide core structure modified with various functional groups. The compound is characterized by the presence of a benzofuran moiety, which contributes to its unique chemical properties and biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in pharmaceutical and research contexts.

Due to the presence of the amide functional group. Key reactions include:

  • Hydrolysis: Benzamide can undergo hydrolysis in acidic or basic conditions to yield benzoic acid and ammonia. This reaction can be represented as:
    Benzamide+H2OBenzoic Acid+NH3\text{Benzamide}+\text{H}_2\text{O}\rightarrow \text{Benzoic Acid}+\text{NH}_3
  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under specific conditions.
  • Reactions with Azo and Diazo Compounds: Benzamide can react with azo and diazo compounds to produce toxic gases, indicating its reactivity with strong electrophiles .

Research indicates that benzamide derivatives exhibit various biological activities, including:

  • Antidepressant Effects: Some studies suggest that compounds related to benzamide may have potential antidepressant properties due to their ability to interact with neurotransmitter systems.
  • Anticancer Activity: Certain benzamide derivatives have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects: Compounds similar to benzamide have been investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
  • Functional Group Modifications: Specific functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions involving piperidine derivatives.
  • Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting mental health disorders or cancer.
  • Research: It can be used as a chemical probe in studies investigating receptor interactions or enzyme inhibition mechanisms.
  • Chemical Synthesis: The compound may also be utilized as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving benzamide derivatives often focus on their binding affinities and mechanisms of action with specific biological targets:

  • Enzyme Inhibition: Research has shown that certain benzamide derivatives can inhibit enzymes involved in neurotransmitter metabolism, which may contribute to their antidepressant effects.
  • Receptor Binding: Studies indicate that these compounds may interact with serotonin and dopamine receptors, influencing mood and behavior .

Similar Compounds

  • 3-Aminobenzamide
    • Lacks the complex substituents found in benzamide, resulting in different properties.
  • 2,3-Dimethoxybenzamide
    • Contains methoxy groups but does not possess the piperidinoethoxy chain.
  • Benzydamine Hydrochloride
    • A non-steroidal anti-inflammatory drug with distinct therapeutic applications compared to benzamide derivatives .

Uniqueness

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is unique due to its specific structural features that enhance solubility and biological activity. The combination of the benzofuran core and piperidine side chain provides distinct pharmacological profiles not seen in simpler analogs like 3-aminobenzamide or 2,3-dimethoxybenzamide.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

460.1764997 g/mol

Monoisotopic Mass

460.1764997 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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